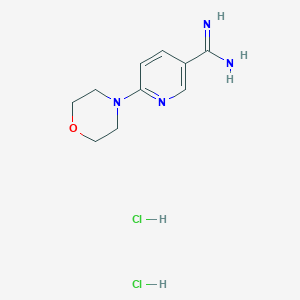

6-(Morpholin-4-yl)pyridine-3-carboximidamide dihydrochloride

Descripción general

Descripción

“6-(Morpholin-4-yl)pyridine-3-carboximidamide dihydrochloride” is a chemical compound with the molecular formula C10H16Cl2N4O . It has a molecular weight of 279.17 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N4O.2ClH/c11-10(12)8-1-2-9(13-7-8)14-3-5-15-6-4-14;;/h1-2,7H,3-6H2,(H3,11,12);2*1H . This indicates that the molecule consists of a pyridine ring attached to a morpholine ring via a carboximidamide group. Two chloride ions are also associated with the molecule, making it a dihydrochloride salt .It is stored at room temperature . The compound’s CAS Number is 1394670-06-4 .

Aplicaciones Científicas De Investigación

Pharmacological Interests of Morpholine and Pyridine Derivatives

Morpholine and pyridine derivatives are extensively studied for their broad spectrum of pharmacological activities. These heterocyclic compounds serve as key scaffolds in the design and synthesis of new drugs due to their diverse bioactive profiles. Research has highlighted the significant medicinal potential of these derivatives, particularly in addressing central nervous system disorders, showcasing their role in the synthesis of novel CNS acting drugs. This highlights the versatility of morpholine and pyridine rings in contributing to the pharmacophore of potentially therapeutic agents (Saganuwan, 2017).

Catalytic and Synthetic Applications

In addition to their medicinal significance, morpholine and pyridine derivatives are instrumental in catalysis and organic synthesis. Their inclusion in catalyst design and synthesis methodologies underpins the development of novel synthetic routes and materials. The versatility of these heterocycles in forming metal complexes and their role in asymmetric catalysis highlight their integral place in advancing organic synthesis and catalysis, pointing towards the innovative use of these compounds in creating efficient catalytic systems (Dongli Li et al., 2019).

Electronic and Optoelectronic Materials

The electronic properties of pyridine and morpholine derivatives extend their applications into the realm of optoelectronic materials. Their structural characteristics make them suitable for the development of electronic devices, luminescent elements, and photoelectric conversion materials. The exploration of quinazolines and pyrimidines, closely related to the core structure of interest, in optoelectronic applications underscores the potential of these derivatives in the fabrication of novel materials for organic light-emitting diodes (OLEDs) and other electronic devices. This area of research exemplifies the intersection of organic chemistry with material science, showcasing the potential of these heterocyclic compounds in advancing technological applications (G. Lipunova et al., 2018).

Propiedades

IUPAC Name |

6-morpholin-4-ylpyridine-3-carboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O.2ClH/c11-10(12)8-1-2-9(13-7-8)14-3-5-15-6-4-14;;/h1-2,7H,3-6H2,(H3,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOQTUJBQYIPAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

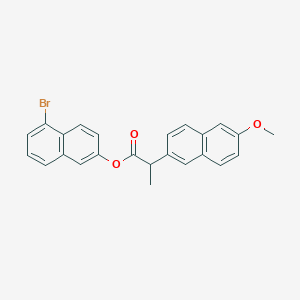

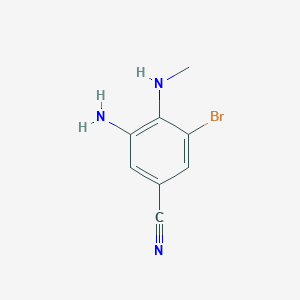

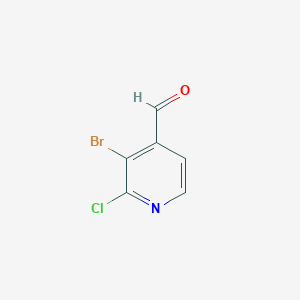

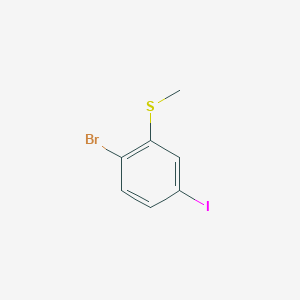

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Iodo-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B1378243.png)